molecular formula C124H214N32O24 B15089202 H-Gly-DL-xiIle-Gly-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Lys-DL-Ala-DL-Lys-DL-Lys-DL-Phe-Gly-DL-Lys-DL-Ala-DL-Phe-DL-Val-DL-Lys-DL-Leu-DL-Leu-DL-Lys-DL-Lys-NH2.CH3CO2H

H-Gly-DL-xiIle-Gly-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Lys-DL-Ala-DL-Lys-DL-Lys-DL-Phe-Gly-DL-Lys-DL-Ala-DL-Phe-DL-Val-DL-Lys-DL-Leu-DL-Leu-DL-Lys-DL-Lys-NH2.CH3CO2H

Cat. No.: B15089202
M. Wt: 2537.2 g/mol
InChI Key: PAYZGDCWKMPDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pexiganan is a synthetic antimicrobial peptide that is an analog of magainin, a peptide originally isolated from the skin of the African clawed frog. It exhibits broad-spectrum bactericidal activity against both gram-positive and gram-negative bacteria. Pexiganan has been extensively studied for its potential use in treating infections, particularly those associated with diabetic foot ulcers .

Preparation Methods

Pexiganan can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protective groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial production of pexiganan involves recombinant DNA technology, where the peptide is expressed in microbial hosts such as Escherichia coli or Pichia pastoris. The recombinant peptide is then purified using chromatographic techniques to obtain the desired product .

Chemical Reactions Analysis

Pexiganan undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The major products formed from these reactions depend on the specific modifications made to the peptide .

Scientific Research Applications

Pexiganan has a wide range of scientific research applications, including:

Mechanism of Action

Pexiganan exerts its antimicrobial effects by disrupting bacterial cell membranes. It forms toroidal-type pores in the membrane, leading to the leakage of cellular contents and ultimately cell death. The peptide’s amphipathic nature allows it to interact with the lipid bilayer of bacterial membranes, causing membrane destabilization .

Comparison with Similar Compounds

Pexiganan is similar to other antimicrobial peptides such as magainin, omiganan, and temporin A. it has unique properties that distinguish it from these compounds:

    Magainin: Pexiganan is an analog of magainin and shares similar antimicrobial properties.

    Omiganan: Omiganan is another synthetic antimicrobial peptide with broad-spectrum activity.

    Temporin A: Temporin A is a naturally occurring antimicrobial peptide with a different amino acid sequence.

Properties

IUPAC Name

acetic acid;6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C122H210N32O22.C2H4O2/c1-13-78(10)103(153-99(155)71-132)121(175)135-73-101(157)139-86(49-25-34-58-125)110(164)152-97(69-82-43-19-15-20-44-82)119(173)150-94(66-75(4)5)117(171)145-90(53-29-38-62-129)113(167)142-87(50-26-35-59-126)109(163)137-79(11)105(159)141-88(51-27-36-60-127)112(166)143-91(54-30-39-63-130)114(168)151-96(68-81-41-17-14-18-42-81)107(161)134-72-100(156)138-85(48-24-33-57-124)108(162)136-80(12)106(160)147-98(70-83-45-21-16-22-46-83)120(174)154-102(77(8)9)122(176)146-92(55-31-40-64-131)115(169)148-95(67-76(6)7)118(172)149-93(65-74(2)3)116(170)144-89(52-28-37-61-128)111(165)140-84(104(133)158)47-23-32-56-123;1-2(3)4/h14-22,41-46,74-80,84-98,102-103H,13,23-40,47-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,175)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,170)(H,145,171)(H,146,176)(H,147,160)(H,148,169)(H,149,172)(H,150,173)(H,151,168)(H,152,164)(H,153,155)(H,154,174);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYZGDCWKMPDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C124H214N32O24
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2537.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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